molecular formula C7H2ClF2N B2736653 3-Chloro-4,5-difluorobenzonitrile CAS No. 103879-29-4

3-Chloro-4,5-difluorobenzonitrile

Cat. No. B2736653
CAS RN: 103879-29-4
M. Wt: 173.55
InChI Key: YJCJTNTXRXNHER-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzonitrile is a chemical compound with the CAS Number: 103879-29-4. It has a molecular weight of 173.55 and its IUPAC name is 3-chloro-4,5-difluorobenzonitrile . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-Chloro-4,5-difluorobenzonitrile is 1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H . The vibrational wavenumbers, geometry, and various thermodynamic parameters were studied for 3,5-difluorobenzonitrile , which is structurally similar to 3-Chloro-4,5-difluorobenzonitrile.


Physical And Chemical Properties Analysis

3-Chloro-4,5-difluorobenzonitrile is a solid substance . It is stored in a dry room at room temperature . The vibrational wavenumbers, geometry, and various thermodynamic parameters were studied for 3,5-difluorobenzonitrile , which is structurally similar to 3-Chloro-4,5-difluorobenzonitrile.

Scientific Research Applications

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

3-Chloro-4,5-difluorobenzonitrile is used as a starting material in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

Preparation of Ethyl 5-(2-Chloro-4-Cyanophenoxy)Indoline-1-Carboxylate

3-Chloro-4,5-difluorobenzonitrile can be used in the preparation of ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate . This compound could potentially be used in the development of new pharmaceuticals.

Preparation of 3-Chloro-4-(Indolin-5-Yloxy)Benzonitrile

Another application of 3-Chloro-4,5-difluorobenzonitrile is in the preparation of 3-chloro-4-(indolin-5-yloxy)benzonitrile . This compound could be used in the synthesis of various organic compounds.

Study of Vibrational Wavenumbers and Thermodynamic Parameters

The vibrational wavenumbers, geometry, and various thermodynamic parameters of 3,5-difluorobenzonitrile have been studied . This research could provide valuable insights into the properties of this compound and its derivatives.

Use in Chemical Synthesis

3-Chloro-4,5-difluorobenzonitrile is a valuable reagent in chemical synthesis . It can be used to introduce the 3-chloro-4,5-difluorophenyl group into a variety of organic molecules.

Safety and Hazards

3-Chloro-4,5-difluorobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-4,5-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJTNTXRXNHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

reacting the 3,5-dichloro-4-fluorobenzonitrile or 3,5-dichloro-4-fluorobenzotrifluoride compound prepared in step (B) with an alkali metal fluoride to form the corresponding 3-chloro-4,5-difluorobenzonitrile or 3-chloro-4,5-difluorobenzotrifluoride compound.
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Synthesis routes and methods II

Procedure details

Preparation of 3,5-dichloro-4-fluorobenzonitrile. During a 10-hour period a solution of 216 parts of 4-fluoro-3,5-dinitrobenzonitrile (prepared as in step (a), above) in 1500 parts of carbon tetrachloride, is vaporized by passing through a tubular nickel reactor maintained at about 350° C. and the vapors passed through a second nickel tubular reactor, maintained at about 350° C., and mixed therein with a stream of chlorine at a molar ratio of Cl2 :4-fluoro-3,5-dinitrobenzonitrile of about 6.0. The exiting vapors are collected, condensed and the condensate treated with MgSO4. The desired product, 3,5-dichloro-4-fluorobenzonitrile is isolated by vacuum distillation.
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